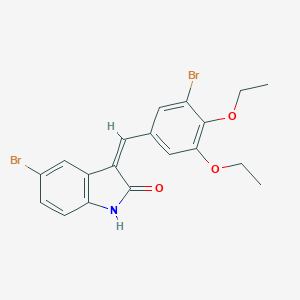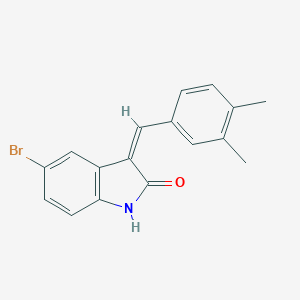![molecular formula C26H19Cl2NO3 B307886 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate, also known as CQMA, is a novel compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Studies have shown that 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate can inhibit the activity of COX-2, an enzyme involved in inflammation, and can also inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has both biochemical and physiological effects. Biochemically, 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Physiologically, 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammation. In addition, 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate has been shown to have low toxicity in vitro. However, one limitation of using 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate. One area of research could focus on the development of more effective methods for administering 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate in vivo. Another area of research could focus on the potential therapeutic applications of 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate for Alzheimer's disease and other neurodegenerative disorders. Finally, further studies could be conducted to better understand the mechanism of action of 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate and its potential applications in cancer and inflammation.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate involves a multi-step process that begins with the reaction of 2-chloro-8-hydroxyquinoline with 2-bromo-4-chloroacetophenone to form 2-(2-chloro-4-bromophenyl)-8-hydroxyquinoline. This intermediate is then reacted with 2-chlorobenzyl chloride to form 2-(2-chlorobenzyl)-8-(2-chloro-4-bromophenyl)quinoline. Finally, this compound is reacted with 4-chloro-2-(2-(vinyl)phenyl)acetic acid to form 4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate.
Propriétés
Nom du produit |
4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate |
|---|---|
Formule moléculaire |
C26H19Cl2NO3 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
[4-chloro-2-[(E)-2-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate |
InChI |
InChI=1S/C26H19Cl2NO3/c1-17(30)32-24-14-11-21(27)15-19(24)10-13-22-12-9-18-6-4-8-25(26(18)29-22)31-16-20-5-2-3-7-23(20)28/h2-15H,16H2,1H3/b13-10+ |
Clé InChI |
MYBCJVPZQVQURQ-JLHYYAGUSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)